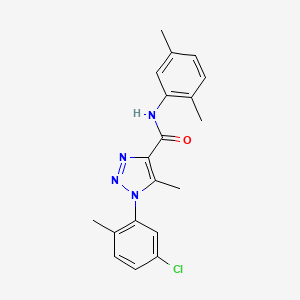

1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 895638-86-5

Cat. No.: VC7601385

Molecular Formula: C19H19ClN4O

Molecular Weight: 354.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895638-86-5 |

|---|---|

| Molecular Formula | C19H19ClN4O |

| Molecular Weight | 354.84 |

| IUPAC Name | 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H19ClN4O/c1-11-5-6-12(2)16(9-11)21-19(25)18-14(4)24(23-22-18)17-10-15(20)8-7-13(17)3/h5-10H,1-4H3,(H,21,25) |

| Standard InChI Key | ZHLIDISEQFRDTL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 1,2,3-triazole core substituted at the 1-position with a 5-chloro-2-methylphenyl group, at the 4-position with a carboxamide moiety linked to a 2,5-dimethylphenyl group, and at the 5-position with a methyl group (Fig. 1). Key structural attributes include:

Molecular Architecture

-

Triazole ring: Serves as a rigid planar scaffold that facilitates interactions with biological targets through hydrogen bonding and π-π stacking .

-

5-Chloro-2-methylphenyl group: The chloro substituent enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding.

-

N-(2,5-dimethylphenyl)carboxamide: The dimethyl groups on the phenyl ring may sterically influence receptor interactions while modulating solubility.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 354.84 g/mol |

| IUPAC name | 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C |

| InChIKey | ZHLIDISEQFRDTL-UHFFFAOYSA-N |

The compound’s solubility profile remains uncharacterized, but analogous triazoles typically exhibit low aqueous solubility due to aromatic substituents, necessitating formulation with co-solvents.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables regioselective formation of the 1,4-disubstituted triazole ring. A generalized pathway involves:

-

Preparation of the azide precursor: 5-Chloro-2-methylphenyl azide synthesized from the corresponding amine via diazotization.

-

Alkyne component: 2,5-Dimethylaniline-derived propargylamide, prepared by coupling 2,5-dimethylaniline with propiolic acid chloride.

-

Cycloaddition: Reaction of the azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) under mild conditions (25–60°C, 12–24 hrs).

Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst concentration | 10 mol% CuSO₄ | Maximizes regioselectivity |

| Solvent | t-BuOH/H₂O (1:1) | Enhances reaction rate |

| Temperature | 50°C | Balances speed and side reactions |

| Reaction time | 18 hours | Ensures completion |

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, yielding >75% pure product.

Biological Activities and Mechanisms

| Fungal Strain | MIC (μg/mL) of Analogues | Reference |

|---|---|---|

| Candida albicans | 0.5–2.0 | |

| Aspergillus fumigatus | 1.0–4.0 |

The chloro and methyl groups may enhance membrane penetration, but in vitro assays are needed to confirm activity.

Anticancer Activity

Triazoles induce apoptosis via caspase-3 activation and inhibit topoisomerase II. A structurally similar compound, 1-(3,4-dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 866872-27-7), shows IC₅₀ values of 8–12 μM against MCF-7 and HeLa cells. Hypothetical targets for the subject compound include:

-

DNA intercalation: Planar triazole ring insertion into DNA base pairs.

-

Kinase inhibition: Blockade of EGFR or VEGFR2 signaling pathways.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–6.98 (m, aromatic-H), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

-

¹³C NMR: δ 164.2 (C=O), 148.7 (triazole-C), 135.2–118.4 (aromatic-C).

High-Performance Liquid Chromatography (HPLC)

-

Purity: >95% (C18 column, acetonitrile/water gradient, 254 nm).

Mass Spectrometry

-

ESI-MS: m/z 355.1 [M+H]⁺ (calculated 354.84).

Research Gaps and Future Directions

Despite its promising scaffold, 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide remains understudied. Critical research priorities include:

-

In vitro profiling: Antimicrobial, anticancer, and kinase inhibition assays.

-

ADMET studies: Absorption, distribution, metabolism, excretion, and toxicity predictions.

-

Structural optimization: Modifying substituents to enhance solubility and target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume